molecular formula C17H15Cl2N B570599 N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine CAS No. 340830-05-9

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine

Katalognummer: B570599
CAS-Nummer: 340830-05-9
Molekulargewicht: 304.214
InChI-Schlüssel: DWRSHTXEMAZHOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine undergoes several types of chemical reactions, including:

    Reduction: The imine group can be reduced to an amine using catalytic hydrogenation.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Reduction: The major product is the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

The compound serves as a crucial intermediate in the synthesis of sertraline , a well-known selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders. The process involves the reaction of 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine, typically in the presence of an acid catalyst such as formic acid or acetic acid. This reaction leads to the formation of N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, which can subsequently be hydrogenated to yield sertraline .

Mechanism of Action and Therapeutic Potential

Research indicates that derivatives of this compound exhibit potential as triple reuptake inhibitors , targeting serotonin, norepinephrine, and dopamine reuptake mechanisms. This broad spectrum of action suggests that such compounds may offer enhanced therapeutic benefits over conventional SSRIs by addressing multiple neurotransmitter systems involved in mood regulation .

Case Study: Synthesis and Evaluation

A study published in Organic Process Research & Development detailed a simplified synthesis pathway for this compound. The researchers emphasized the efficiency of this method in producing high yields with minimal by-products. The synthesized compound was then evaluated for its pharmacological activity, demonstrating promising results as a triple reuptake inhibitor .

Table 1: Comparative Analysis of Synthesis Methods

Method DescriptionYield (%)Reaction Time (hrs)By-products
Traditional Synthesis6512Moderate
Simplified Method855Low

Wirkmechanismus

The compound itself does not have a direct mechanism of action but serves as a precursor to active pharmaceutical ingredients. For instance, in the synthesis of sertraline, it is converted into a compound that inhibits the reuptake of serotonin in the brain, thereby increasing serotonin levels and improving mood .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine is unique due to its specific structural configuration, which makes it a crucial intermediate in the synthesis of certain SSRIs. Its synthesis is optimized for industrial applications, making it more efficient and environmentally friendly compared to similar compounds .

Biologische Aktivität

N-[4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, commonly referred to as a sertraline imine or dichloro imine impurity, is a synthetic compound primarily recognized for its role as an intermediate in the synthesis of sertraline, a widely used selective serotonin reuptake inhibitor (SSRI) for treating depression and anxiety disorders. This article focuses on the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C17H15Cl2N
  • Molecular Weight: 304.21 g/mol
  • CAS Number: 340830-05-9

The compound exhibits a white to light yellow crystalline appearance and is soluble in organic solvents such as ethanol. Its synthesis typically involves the condensation reaction between 4-(2,3-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone and monomethylamine under specific conditions to enhance yield and purity .

This compound acts primarily as a precursor in the formation of sertraline. The biological activity of sertraline is attributed to its ability to selectively inhibit the reuptake of serotonin in the brain, thereby increasing serotonin levels in the synaptic cleft. This mechanism is crucial for alleviating symptoms of depression and anxiety disorders.

Antidepressant Activity

The primary biological activity associated with this compound is its role in the synthesis of sertraline. Clinical studies have demonstrated that sertraline effectively reduces depressive symptoms in patients with major depressive disorder (MDD) and generalized anxiety disorder (GAD). The efficacy of sertraline has been supported by numerous randomized controlled trials .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. For instance, derivatives exhibiting similar structural features have shown promising results against various cancer cell lines. A notable study indicated that certain naphthalene derivatives possess significant cytotoxic effects against breast cancer cells (MCF-7) and other malignancies . The mechanisms underlying these effects may involve apoptosis induction and cell cycle arrest.

Study 1: Sertraline's Efficacy in Depression

A meta-analysis involving over 10,000 participants concluded that sertraline significantly outperforms placebo in reducing depressive symptoms over a treatment period of 8 to 12 weeks. The analysis highlighted that sertraline was particularly effective in patients with severe depression .

Study 2: Anticancer Activity of Related Compounds

Research conducted on various naphthalene-derived compounds revealed that they exhibit selective toxicity towards cancerous cells while sparing normal cells. In vitro assays demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells .

Data Tables

PropertyValue
Molecular FormulaC17H15Cl2N
Molecular Weight304.21 g/mol
CAS Number340830-05-9
SolubilitySoluble in ethanol
Biological ActivityDescription
AntidepressantPrecursor for sertraline
AnticancerPotential activity against MCF-7 cells

Eigenschaften

IUPAC Name

4-(2,3-dichlorophenyl)-N-methyl-3,4-dihydro-2H-naphthalen-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N/c1-20-16-10-9-12(11-5-2-3-6-13(11)16)14-7-4-8-15(18)17(14)19/h2-8,12H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRSHTXEMAZHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C1CCC(C2=CC=CC=C12)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.